

Application Notes and Protocols for Measuring Gastric Emptying in Rats with Dexloxiglumide

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Compound of Interest

Compound Name: *Dexloxiglumide*

Cat. No.: *B1670345*

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Introduction

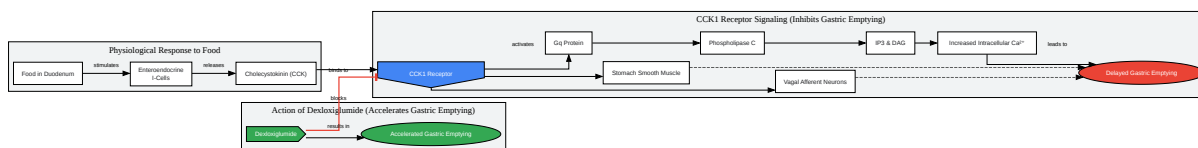
Dexloxiglumide is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to food, and it plays a crucial role in regulating gastrointestinal motility, including delaying gastric emptying.[3][4][5] By blocking the CCK1 receptor, **dexloxiglumide** can counteract the effects of endogenous CCK, leading to an acceleration of gastric emptying. This makes **dexloxiglumide** a valuable tool for studying the physiological role of CCK in gastric motility and a potential therapeutic agent for disorders characterized by delayed gastric emptying.

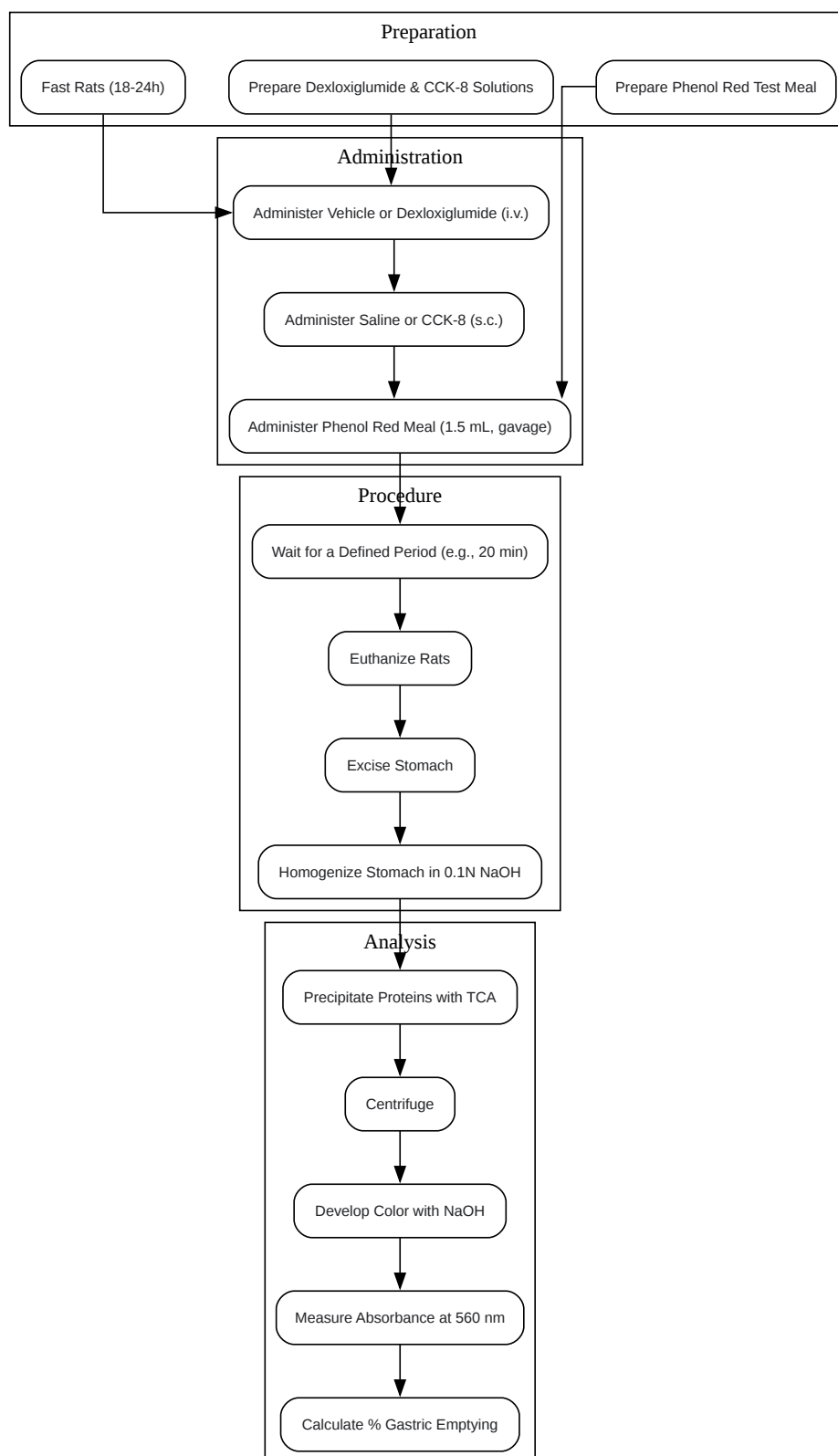
These application notes provide a detailed protocol for measuring the effects of **dexloxiglumide** on gastric emptying in a rat model using the widely accepted phenol red spectrophotometric assay.

Signaling Pathway of Dexloxiglumide in Regulating Gastric Emptying

The mechanism by which **dexloxiglumide** accelerates gastric emptying involves the blockade of the CCK1 receptor signaling pathway. In response to nutrients in the duodenum,

enteroendocrine I-cells secrete CCK. CCK then binds to CCK1 receptors on various cell types, including vagal afferent neurons and smooth muscle cells of the stomach. Activation of these receptors initiates a signaling cascade that ultimately leads to decreased gastric motility and delayed gastric emptying. **Dexloxiglumide**, as a selective CCK1 receptor antagonist, competitively binds to these receptors, preventing CCK from exerting its inhibitory effects. This results in an increase in gastric motor activity and consequently, an acceleration of gastric emptying.





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References

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